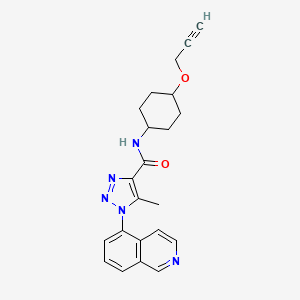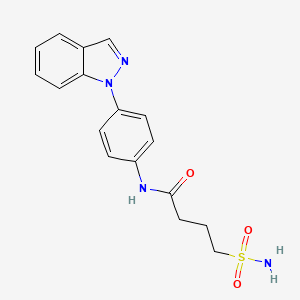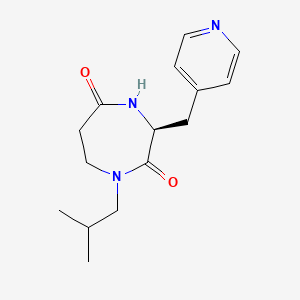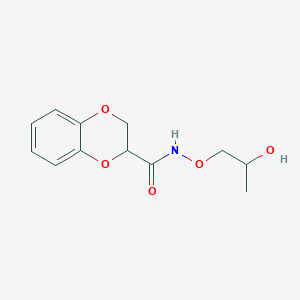
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide involves the inhibition of different enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 4, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been shown to have different biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
实验室实验的优点和局限性
The advantages of using 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated.
未来方向
There are several future directions for the research on 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide. One of the directions is the development of more potent and selective analogs of this compound for different applications. Another direction is the evaluation of the potential use of this compound in combination with other drugs for cancer treatment or neurodegenerative diseases. Additionally, the potential use of this compound in other fields such as infectious diseases and autoimmune diseases needs to be explored.
合成方法
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 1-isoquinolinecarboxylic acid with 4-prop-2-yn-1-ylcyclohexan-1-ol to form the corresponding ester. The ester is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the desired compound.
科学研究应用
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been studied for its potential use in various fields such as cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-13-29-18-9-7-17(8-10-18)24-22(28)21-15(2)27(26-25-21)20-6-4-5-16-14-23-12-11-19(16)20/h1,4-6,11-12,14,17-18H,7-10,13H2,2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODXYNKNKICKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)NC4CCC(CC4)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)


